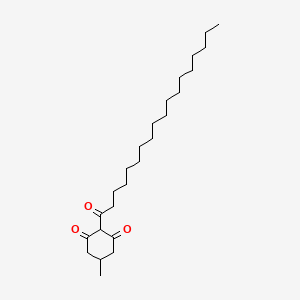
5-Methyl-2-octadecanoylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-octadecanoylcyclohexane-1,3-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and an octadecanoyl group at specific positions. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-octadecanoylcyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through cycloaddition reactions, such as the Diels-Alder reaction, where dienes and dienophiles react to form a six-membered ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a strong base.
Attachment of the Octadecanoyl Group: The octadecanoyl group can be attached through acylation reactions, such as the Friedel-Crafts acylation, using octadecanoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Cyclohexane Derivatives: Using high-pressure reactors for cycloaddition reactions.
Alkylation and Acylation: Employing automated systems for precise control of reaction conditions and efficient separation techniques to purify the final product.
化学反应分析
Types of Reactions
5-Methyl-2-octadecanoylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the carbonyl groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the alkyl chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-Methyl-2-octadecanoylcyclohexane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying cycloalkane reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in various formulations.
作用机制
The mechanism of action of 5-Methyl-2-octadecanoylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or microbial growth, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Methylcyclohexane: Cyclohexane with a single methyl group.
Octadecanoylcyclohexane: Cyclohexane with an octadecanoyl group.
Uniqueness
5-Methyl-2-octadecanoylcyclohexane-1,3-dione is unique due to the presence of both a methyl group and an octadecanoyl group, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other cycloalkanes, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
185350-63-4 |
|---|---|
分子式 |
C25H44O3 |
分子量 |
392.6 g/mol |
IUPAC 名称 |
5-methyl-2-octadecanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C25H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)25-23(27)19-21(2)20-24(25)28/h21,25H,3-20H2,1-2H3 |
InChI 键 |
NJKWJWISEWBASU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1C(=O)CC(CC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
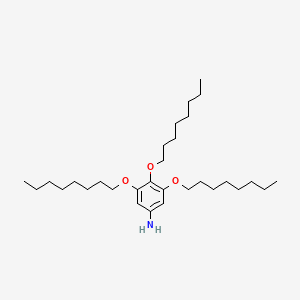

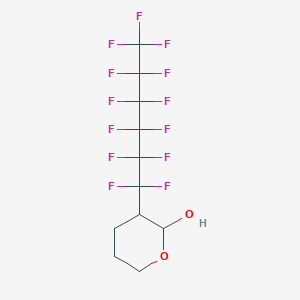

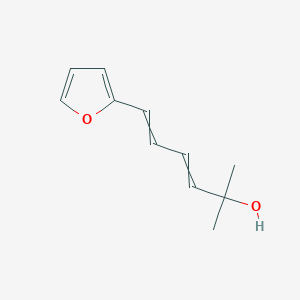

![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

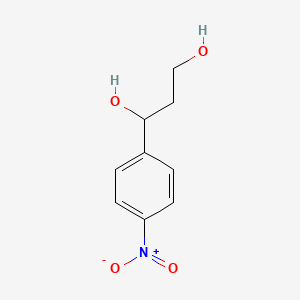
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)



